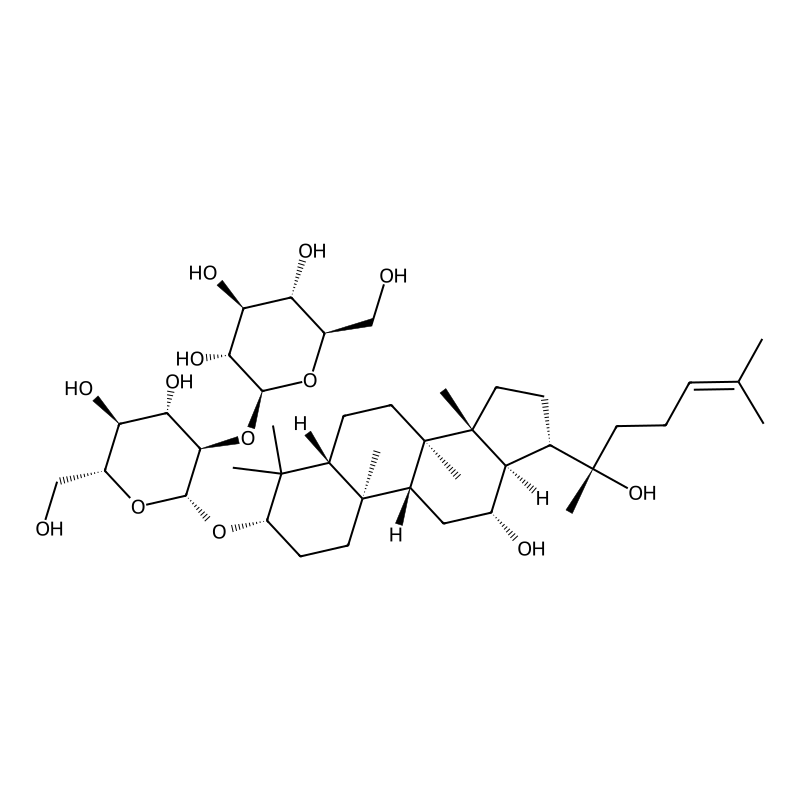

Ginsenoside Rg3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ginsenoside Rg3 is a bioactive compound primarily derived from the roots of Panax ginseng, a plant renowned for its medicinal properties. It belongs to the class of tetracyclic triterpenoid saponins and exists in two enantiomeric forms: 20(R)-ginsenoside Rg3 and 20(S)-ginsenoside Rg3. The structural differences between these two isomers contribute to their distinct biological activities, particularly in cancer therapy and metabolic regulation. Ginsenoside Rg3 is noted for its potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects, making it a significant focus of pharmacological research .

Ginsenoside Rg3 exhibits diverse biological effects, some of which are being unraveled by ongoing research. Here are some potential mechanisms:

- Neuromodulation: Studies suggest Rg3 interacts with ion channels and receptors in the brain, potentially influencing learning, memory, and cognitive function [, ].

- Anti-inflammatory activity: Rg3 might downregulate inflammatory pathways, potentially benefiting conditions like inflammatory bowel disease [].

- Anticancer properties: Research suggests Rg3 may influence cancer cell growth and survival through various mechanisms, although the exact effects are dose-dependent [].

- Mitochondrial activation: Rg3 may promote mitochondrial biogenesis and function, potentially impacting energy metabolism [].

Anti-proliferative and Anti-tumor Effects

Studies have shown that Ginsenoside Rg3 can inhibit the proliferation of cancer cells and suppress tumor growth. Research suggests it achieves this by inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cells []. For instance, a study investigating its effect on melanoma cells found that Rg3 could significantly reduce cell proliferation and induce apoptosis [].

Anti-metastatic Effects

Cancer metastasis, the spread of cancer cells to other parts of the body, is a major concern. Research suggests that Ginsenoside Rg3 may have anti-metastatic properties. Studies have shown it can inhibit the ability of cancer cells to migrate and invade surrounding tissues []. This could potentially help prevent the spread of cancer.

Enhanced Efficacy of Conventional Therapies

Another promising area of research explores how Ginsenoside Rg3 might improve the effectiveness of conventional cancer treatments like chemotherapy and radiotherapy. Some studies suggest that Rg3 might increase the sensitivity of cancer cells to these therapies, potentially leading to better treatment outcomes [].

Challenges and Considerations

Despite promising results, there are challenges associated with Ginsenoside Rg3. One major hurdle is its poor oral bioavailability, meaning the body absorbs a low percentage of the compound when taken orally []. Researchers are actively investigating methods to improve its bioavailability for clinical applications.

The synthesis of ginsenoside Rg3 involves the transformation of other ginsenosides found in red ginseng, such as Rb1, Rb2, and Rd. Through processes like heating, the conversion rate of these compounds to ginsenoside Rg3 can increase significantly. For example, heating can enhance the yield from approximately 0.37% to 1.32% (w/w) of ginsenoside Rg3 . The chemical structure of ginsenoside Rg3 features a complex arrangement that allows it to interact with various biological pathways, influencing cellular signaling and metabolic processes.

Ginsenoside Rg3 exhibits a wide range of biological activities:

- Anticancer Properties: It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways by modulating various signaling molecules, including p53 and nuclear factor kappa B (NF-κB) .

- Anti-inflammatory Effects: Ginsenoside Rg3 has been shown to mitigate chronic inflammation and improve metabolic conditions by enhancing mitochondrial function in brown adipose tissue .

- Neuroprotective Effects: Research indicates that it may protect against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

The synthesis of ginsenoside Rg3 can be achieved through various methods:

- Extraction from Ginseng: The primary method involves extraction from red ginseng using solvents like ethanol or methanol.

- Chemical Transformation: Ginsenosides such as Rb1 can be chemically converted into Rg3 through hydrolysis or enzymatic reactions.

- Microbial Fermentation: Recent studies have explored the use of specific microorganisms to biotransform other ginsenosides into Rg3, enhancing its yield and bioavailability .

Ginsenoside Rg3 has several applications:

- Pharmaceuticals: It is being investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in malignant cells.

- Nutraceuticals: As a dietary supplement, it is marketed for its health benefits, including improved metabolism and enhanced immune response.

- Cosmetics: Its antioxidant properties make it a candidate for anti-aging products aimed at skin protection against UV damage .

Research on ginsenoside Rg3 has highlighted its interactions with various cellular pathways:

- Cell Signaling Pathways: Ginsenoside Rg3 activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and metabolism .

- Reactive Oxygen Species (ROS): It influences ROS production within cells, which plays a role in apoptosis and cellular stress responses .

- Adipogenesis: Studies indicate that ginsenoside Rg3 can inhibit adipocyte differentiation, suggesting its potential role in obesity management by modulating lipid metabolism .

Ginsenoside Rg3 shares structural similarities with other ginsenosides but possesses unique properties that distinguish it from them:

| Compound Name | Structural Type | Unique Properties |

|---|---|---|

| Ginsenoside Rb1 | Tetracyclic triterpenoid | Higher content in red ginseng; lower bioavailability |

| Ginsenoside Rd | Tetracyclic triterpenoid | Known for neuroprotective effects; less studied in cancer |

| Ginsenoside Rg1 | Tetracyclic triterpenoid | Exhibits different metabolic effects; anti-fatigue |

| Ginsenoside Rh2 | Tetracyclic triterpenoid | Noted for anti-cancer properties; less prevalent |

Ginsenoside Rg3 is particularly unique due to its higher bioavailability compared to other ginsenosides like Rb1, making it more effective in therapeutic applications . Its ability to selectively target cancer cells while sparing normal cells further enhances its appeal as a potential treatment option.

This comprehensive analysis examines the analytical methodologies employed for the quantification of ginsenoside Rg3, a bioactive triterpene saponin found in Panax ginseng. The methodologies encompass chromatographic separation techniques, mass spectrometric detection strategies, and solid-phase extraction protocols specifically optimized for biofluid processing. These analytical approaches are critical for pharmaceutical research, quality control, and pharmacokinetic studies involving this important bioactive compound.

Analytical Methodologies for Ginsenoside Rg3 Quantification

Chromatographic Separation Techniques

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the gold standard for ginsenoside Rg3 analysis, requiring meticulous optimization of multiple parameters to achieve adequate separation and quantification [1] [2] [3]. The complexity of ginsenoside mixtures necessitates careful method development, as these compounds exhibit similar chemical structures and polarities, making their chromatographic separation challenging.

Mobile Phase Composition and Optimization

The mobile phase composition constitutes the most critical parameter in ginsenoside Rg3 analysis. Research demonstrates that a binary gradient system comprising water with 0.1% formic acid and acetonitrile provides optimal separation efficiency [1] [4] [5]. The addition of formic acid serves multiple analytical purposes: it enhances peak symmetry, improves mass spectrometric ionization efficiency, and facilitates the formation of formic acid adduct ions [M+HCOO]⁻ in negative electrospray ionization mode [1] [4].

The initial acetonitrile concentration requires precise optimization, with studies indicating that 22-24% acetonitrile provides optimal selectivity for ginsenoside separation [1] [2]. Wilson and Sander demonstrated that the separation of ginsenosides is highly sensitive to initial mobile phase composition, with variations as small as 1% acetonitrile significantly affecting the resolution of critical analyte pairs [1] [3]. Their systematic investigation revealed that initial conditions varied from 19% to 23% acetonitrile dramatically influenced the chromatographic behavior of ginsenosides Rg1 and Re, with better separations obtained at increased acetonitrile levels [1].

Flow Rate Effects on Separation Selectivity

Contrary to conventional chromatographic theory, which suggests that flow rate primarily affects separation efficiency rather than selectivity, ginsenoside analysis exhibits unexpected selectivity changes with flow rate variations [1] [3]. Wilson and Sander observed that the relative retention of ginsenosides Rg2 and Rh1 changed significantly as flow rate increased from 0.6 milliliters per minute to 1.0 milliliters per minute [1]. This phenomenon, attributed to the differential residence time of solutes under changing gradient conditions, necessitates careful flow rate optimization for reproducible separations [1].

Optimal flow rates for ginsenoside Rg3 analysis typically range from 0.7 to 1.0 milliliters per minute, balancing separation efficiency with analysis time [1] [6] [7]. Higher flow rates produce narrower peaks and improved signal response but may compromise resolution between structurally similar ginsenosides [1].

Column Temperature Optimization

Column temperature significantly influences ginsenoside retention and selectivity patterns. Research indicates that temperatures between 25°C and 30°C provide optimal chromatographic performance [1] [4] [5]. Unexpectedly, ginsenoside retention increases with temperature elevation, contrary to typical reversed-phase behavior [1]. This anomalous temperature dependence particularly affects ginsenosides Rg2 and Rh1, which show reduced temperature sensitivity compared to other ginsenosides [1].

Detection Wavelength Selection

Ultraviolet detection of ginsenosides presents analytical challenges due to their weak chromophoric properties. Ginsenosides exhibit minimal ultraviolet absorption, with optimal detection occurring at 200-203 nanometers [8] [1] [6]. This short wavelength detection requires high-quality solvents and careful baseline optimization to minimize interference from mobile phase components and impurities [1] [6].

Column Selection and Stationary Phase Considerations

Octadecyl (C18) columns with particle sizes ranging from 3 to 5 micrometers provide optimal separation for ginsenoside analysis [1] [6] [5]. The ACE 3 C18 column has demonstrated exceptional performance for ginsenoside separations, achieving baseline resolution of complex ginsenoside mixtures [1] [3]. Column dimensions typically range from 150-250 millimeters in length with 4.6 millimeter internal diameter, providing adequate theoretical plates for complex separations [1] [6].

Advanced column technologies, including core-shell particles and ultra-low bleed stationary phases, have enhanced separation efficiency and reduced analysis times [6] [5]. These improvements are particularly beneficial for ginsenoside Rg3 quantification in complex biological matrices where interference minimization is critical [5].

Ultra-High Performance Liquid Chromatography Applications

Ultra-High Performance Liquid Chromatography represents a revolutionary advancement in ginsenoside analysis, offering substantial improvements in separation efficiency, analysis speed, and detection sensitivity [4] [9] [10] [5]. The technology utilizes columns packed with sub-2 micrometer particles, enabling operation at elevated pressures up to 1200 bar while dramatically reducing analysis times [4] [10].

Instrumental Advantages and Performance Characteristics

UHPLC systems demonstrate remarkable performance improvements over conventional HPLC methods. Analysis times for ginsenoside Rg3 quantification are reduced from 45-90 minutes to 15-30 minutes, representing a 2-3 fold improvement in analytical throughput [4] [9] [10]. The enhanced efficiency results from reduced band broadening and improved mass transfer kinetics associated with smaller particle sizes [4] [10].

Column selections for UHPLC ginsenoside analysis typically employ C18 phases with 1.7-1.9 micrometer particles in shorter column formats (50-100 millimeters) [4] [5]. The HyperSil GOLD C18 column (2.1 × 50 millimeters, 1.9 micrometers) has demonstrated exceptional performance for simultaneous analysis of multiple ginsenosides, including effective separation of challenging isomeric pairs [5].

Mobile Phase Optimization for UHPLC Systems

UHPLC mobile phase optimization requires careful consideration of system pressure limitations and gradient programming. Flow rates typically range from 0.3 to 0.4 milliliters per minute, optimized to maintain system pressure within operational limits while maximizing separation efficiency [4] [5]. The reduced column volumes in UHPLC systems necessitate precise gradient programming to maintain separation selectivity [4].

Formic acid concentrations of 0.1% in the aqueous mobile phase component provide optimal peak shape and mass spectrometric compatibility [4] [5]. The acidic modifier enhances electrospray ionization efficiency and facilitates consistent retention time reproducibility across analytical runs [4].

Applications in Ginsenoside Rg3 Quantification

UHPLC applications for ginsenoside Rg3 quantification encompass diverse analytical scenarios, including pharmaceutical quality control, biological sample analysis, and pharmacokinetic studies [4] [9] [10]. Wang and colleagues demonstrated UHPLC-TOF-MS analysis of ginsenosides in human plasma, achieving detection of ginsenoside Rg3 metabolites at nanogram per milliliter concentrations [4].

The enhanced sensitivity of UHPLC systems, coupled with high-resolution mass spectrometry, enables quantification of ginsenoside Rg3 in complex biological matrices without extensive sample cleanup procedures [4] [5]. This capability is particularly valuable for pharmacokinetic studies where sample volumes are limited and analyte concentrations are low [4] [10].

Method Transfer and Compatibility Considerations

Existing HPLC methods can be directly transferred to UHPLC platforms without compromising separation quality, provided that gradient steepness and flow rate adjustments are implemented appropriately [4] [10]. The reduced column volumes in UHPLC systems require proportional adjustments to gradient programming and injection volumes to maintain equivalent separation performance [4].

Temperature control becomes increasingly critical in UHPLC systems due to the elevated pressures and frictional heating effects. Column temperatures are typically maintained at 30-40°C to ensure consistent retention time reproducibility and optimal separation efficiency [4] [5].

Mass Spectrometric Detection Strategies

Tandem Mass Spectrometry Parameters

Tandem mass spectrometry represents the most sensitive and selective detection method for ginsenoside Rg3 quantification, providing unambiguous identification and precise quantification capabilities [11] [12] [13] [14]. The technique employs collision-induced dissociation to generate characteristic product ions, enabling selective monitoring of target analytes in complex biological matrices [11] [13].

Ionization Mode Selection and Optimization

Electrospray ionization in negative mode demonstrates superior sensitivity for ginsenoside Rg3 analysis compared to positive mode detection [1] [11] [15] [14]. In negative mode, ginsenoside Rg3 readily forms deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 783.4, providing excellent signal intensity and stability [11] [15] [14]. Alternative ionization includes formic acid adduct formation [M+HCOO]⁻ at mass-to-charge ratio 829.4, which often exhibits enhanced signal intensity due to mobile phase composition [1] [2].

Positive mode ionization generates sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 807.4, but with significantly reduced sensitivity compared to negative mode [15] [14]. The choice of ionization mode depends on analytical requirements, with negative mode preferred for maximum sensitivity applications [15] [14].

Multiple Reaction Monitoring Optimization

Multiple reaction monitoring provides the highest selectivity for ginsenoside Rg3 quantification through monitoring of specific precursor-to-product ion transitions [11] [16] [12] [14]. The primary transition for ginsenoside Rg3 involves the precursor ion at mass-to-charge ratio 783.4 fragmenting to produce the characteristic product ion at mass-to-charge ratio 621.4, corresponding to the loss of one glucose unit (162 daltons) [11] [14].

Secondary fragmentation pathways include further glucose loss, generating the aglycone ion at mass-to-charge ratio 459.4, representing the protopanaxadiol backbone [11] [14] [17]. These fragmentation patterns provide structural confirmation and enable development of multiple transitions for enhanced analytical confidence [11] [17].

Collision energy optimization typically ranges from 20 to 40 electron volts, with optimal values determined through systematic evaluation of product ion abundance [11] [14] [18]. Cone voltage settings between 60 and 90 volts provide optimal precursor ion transmission while minimizing in-source fragmentation [11] [14].

Mass Spectrometer Parameter Optimization

Capillary voltage optimization ranges from 2.8 to 4.0 kilovolts in negative mode, balanced to maximize ionization efficiency while maintaining stable electrospray conditions [11] [5] [14]. Source temperature settings between 200°C and 250°C provide optimal desolvation efficiency without thermal decomposition of analytes [11] [14].

Desolvation gas temperature optimization ranges from 250°C to 350°C, with higher temperatures improving sensitivity but requiring careful monitoring to prevent analyte degradation [11] [5] [14]. Gas flow rates for sheath and auxiliary gases require optimization to achieve stable ionization conditions and maximum signal intensity [5] [14].

Method Validation and Performance Characteristics

Tandem mass spectrometry methods for ginsenoside Rg3 demonstrate exceptional analytical performance, with linear dynamic ranges spanning 0.5 to 1000 nanograms per milliliter [11] [12] [19]. Lower limits of quantification typically range from 0.5 to 5.0 nanograms per milliliter, depending on matrix complexity and sample preparation protocols [11] [12] [19].

Inter-day and intra-day precision values typically achieve relative standard deviations below 15%, meeting regulatory guidelines for bioanalytical method validation [11] [12] [19]. Accuracy assessments demonstrate bias values within ±15% of nominal concentrations across the validated concentration range [11] [12].

Matrix Effects in Biological Sample Analysis

Matrix effects represent a significant analytical challenge in ginsenoside Rg3 quantification from biological samples, potentially causing ion suppression or enhancement that compromises analytical accuracy [20] [21] [22]. Understanding and mitigating these effects is essential for developing robust bioanalytical methods [20] [23].

Mechanisms of Matrix Effects

Ion suppression in plasma samples primarily results from co-eluting phospholipids, proteins, and endogenous metabolites that compete for ionization efficiency during electrospray ionization [20] [21] [24]. These matrix components can alter the electrospray droplet formation process, leading to reduced analyte signal response [23]. Phosphatidylcholines and other phospholipids are particularly problematic, as they ionize efficiently and can suppress analyte signals by 50-80% [20] [23].

Urine samples present different matrix challenges, with high salt concentrations and polar metabolites potentially causing both ion suppression and enhancement effects [21] [25]. The variable composition of urine, influenced by hydration status, diet, and disease state, creates additional complexity for method development [21] [25].

Matrix Effect Assessment Protocols

Systematic matrix effect evaluation involves comparing analyte responses in neat solution versus post-extraction spiked biological samples [20] [22]. The matrix factor calculation, defined as the ratio of peak areas in matrix versus neat solution, quantifies the magnitude of matrix effects [20] [23]. Values between 85% and 115% indicate acceptable matrix effects, while deviations outside this range require compensation strategies [20] [23].

Zhao and colleagues evaluated matrix effects for ginsenoside Rg3 in human plasma and urine, demonstrating significant ion suppression in plasma samples with matrix factors ranging from 70% to 85% [12]. Urine samples showed less pronounced matrix effects, with matrix factors between 90% and 105% [12].

Compensation Strategies and Method Development

Internal standard utilization represents the most effective strategy for matrix effect compensation [20] [23] [22]. Ideally, stable isotope-labeled internal standards provide identical matrix effects to target analytes, ensuring accurate quantification despite ion suppression or enhancement [20] [23]. However, commercial availability of isotopically labeled ginsenosides remains limited, necessitating structural analog internal standards [1] [26].

Matrix-matched calibration curves prepared in biological matrix provide alternative compensation for matrix effects [9] [26] [20]. This approach involves spiking analyte-free biological matrix with known concentrations of target compounds, creating calibration standards that experience identical matrix effects to study samples [20].

Sample dilution strategies can reduce matrix effects by decreasing the concentration of interfering matrix components [20] [21] [23]. Dilution factors of 5-10 fold often significantly reduce matrix effects while maintaining adequate analytical sensitivity for most applications [20] [21].

Species and Matrix-Specific Considerations

Human plasma demonstrates characteristic matrix effects dominated by phospholipid interference, with typical recovery values ranging from 80% to 110% following appropriate compensation strategies [20] [21]. Protein precipitation with acetonitrile effectively removes protein interference but may not eliminate phospholipid-mediated ion suppression [20].

Rat plasma exhibits similar matrix effects to human plasma, although species-specific differences in endogenous compound concentrations may influence the magnitude of interference [20] [27]. Cross-species method validation requires careful assessment of matrix effects in each biological matrix of interest [20].

Tissue homogenates present unique matrix challenges due to cellular debris, membrane components, and tissue-specific metabolites [24] [27]. Brain tissue analysis for ginsenoside Rg3 requires specialized sample preparation protocols to address the high lipid content and complex matrix composition [27].

Solid-Phase Extraction Protocols for Biofluid Processing

Solid-Phase Extraction Fundamentals and Applications

Solid-phase extraction represents the predominant sample preparation technique for ginsenoside Rg3 quantification in biological fluids, providing essential matrix cleanup and analyte concentration capabilities [12] [28] [29] [25]. The technique exploits differential retention mechanisms to selectively isolate target analytes from complex biological matrices while removing interfering components [29] [30].

Extraction Mechanism and Theoretical Principles

Solid-phase extraction operates through selective partitioning of analytes between mobile and stationary phases, similar to chromatographic principles but with emphasis on purification rather than separation [30] [31]. Ginsenoside Rg3, with its amphiphilic properties combining hydrophilic sugar moieties and lipophilic triterpene backbone, exhibits moderate retention on reversed-phase sorbents [29] [32].

The extraction process involves four sequential steps: conditioning, loading, washing, and elution [30] [31]. Conditioning ensures optimal sorbent wetting and removes manufacturing impurities. Sample loading allows analyte retention while matrix components pass through. Washing removes weakly retained interferences. Elution selectively recovers target analytes using appropriate solvent systems [30] [31].

Sorbent Selection and Optimization

Octadecyl (C18) sorbents demonstrate excellent performance for ginsenoside Rg3 extraction, providing strong retention through hydrophobic interactions while allowing selective elution with organic solvents [12] [29] [33]. Cartridge sizes typically range from 100 to 500 milligrams of sorbent, with selection based on sample volume and analyte concentration [29] [32] [33].

C8 sorbents offer alternative selectivity with reduced hydrophobic interaction strength, potentially improving recovery for more polar ginsenosides while maintaining adequate retention for ginsenoside Rg3 [32] [34]. The shorter alkyl chain provides intermediate retention characteristics between C18 and more polar phases [34].

Hydrophilic-lipophilic balance (HLB) sorbents combine reversed-phase and hydrophilic retention mechanisms, enabling extraction of compounds across broad polarity ranges [35] [32]. These mixed-mode sorbents demonstrate excellent recovery for ginsenoside Rg3 while providing enhanced cleanup efficiency for complex biological matrices [35].

Sample Preprocessing and Volume Optimization

Sample volume optimization balances analytical sensitivity with extraction efficiency and method practicality [29] [32] [33]. Plasma sample volumes typically range from 0.1 to 2.5 milliliters, with smaller volumes preferred for limited-sample applications such as pediatric studies [12] [29] [33].

Protein precipitation pretreatment using organic solvents enhances extraction efficiency by reducing protein binding and improving analyte recovery [29] [32]. Acetonitrile or methanol addition at volumes equal to sample volume effectively precipitates proteins while maintaining analyte solubility [29] [32].

pH adjustment strategies can optimize analyte retention and improve extraction selectivity [36] [34]. Ginsenoside Rg3 demonstrates pH-independent retention on reversed-phase sorbents due to its neutral character, but pH control may benefit matrix component removal [36].

Washing and Elution Optimization

Washing step optimization removes matrix interferences while preserving analyte retention [29] [32] [33]. Aqueous washes containing 5-20% organic modifier effectively remove polar matrix components without compromising ginsenoside Rg3 recovery [29] [32] [33]. Wash volumes should be minimized to prevent analyte breakthrough while ensuring adequate matrix cleanup [29].

Elution solvent selection requires balance between analyte recovery and matrix interference removal [29] [32] [33]. Methanol demonstrates excellent elution efficiency for ginsenoside Rg3, providing recoveries exceeding 90% with minimal matrix co-extraction [12] [29] [33]. Alternative solvents including acetonitrile and ethyl acetate may offer improved selectivity for specific applications [28] [32].

Method Validation and Performance Assessment

Extraction recovery assessment involves comparison of analyte responses in extracted samples versus neat standard solutions [29] [32] [33]. Recoveries above 70% are generally acceptable for bioanalytical applications, with values above 85% preferred for regulatory submissions [29] [33].

Matrix effect evaluation following solid-phase extraction requires assessment of ion suppression or enhancement in processed samples [29] [32]. Effective extraction protocols should minimize matrix effects while maintaining adequate analyte recovery [29].

Reproducibility assessment involves multiple extractions of quality control samples across the validated concentration range [29] [32] [33]. Relative standard deviations below 15% demonstrate acceptable method precision for bioanalytical applications [29] [33].

Advanced Extraction Technologies

Magnetic dispersive solid-phase extraction utilizing functionalized nanoparticles offers enhanced extraction efficiency and reduced solvent consumption [35]. Fe₃O₄@SiO₂@PDA nanoparticles demonstrate excellent selectivity for ginsenosides, enabling extraction of 23 different ginsenosides from plasma samples with recoveries exceeding 80% after six reuse cycles [35].

Deep eutectic solvent systems provide environmentally friendly alternatives to traditional organic solvents while maintaining excellent extraction efficiency [36]. Choline chloride-glycol systems demonstrate comparable performance to conventional methods with reduced environmental impact [36].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

2: Yoon SJ, Park JY, Choi S, Lee JB, Jung H, Kim TD, Yoon SR, Choi I, Shim S, Park YJ. Ginsenoside Rg3 regulates S-nitrosylation of the NLRP3 inflammasome via suppression of iNOS. Biochem Biophys Res Commun. 2015 Aug 7;463(4):1184-9. doi: 10.1016/j.bbrc.2015.06.080. Epub 2015 Jun 15. PubMed PMID: 26086107.

3: Wang X, Chen L, Wang T, Jiang X, Zhang H, Li P, Lv B, Gao X. Ginsenoside Rg3 antagonizes adriamycin-induced cardiotoxicity by improving endothelial dysfunction from oxidative stress via upregulating the Nrf2-ARE pathway through the activation of akt. Phytomedicine. 2015 Sep 15;22(10):875-84. doi: 10.1016/j.phymed.2015.06.010. Epub 2015 Jul 4. PubMed PMID: 26321736.

4: Wang JH, Nao JF, Zhang M, He P. 20(s)-ginsenoside Rg3 promotes apoptosis in human ovarian cancer HO-8910 cells through PI3K/Akt and XIAP pathways. Tumour Biol. 2014 Dec;35(12):11985-94. doi: 10.1007/s13277-014-2497-5. Epub 2014 Aug 29. PubMed PMID: 25168366.

5: Wang L, Li X, Song YM, Wang B, Zhang FR, Yang R, Wang HQ, Zhang GJ. Ginsenoside Rg3 sensitizes human non-small cell lung cancer cells to γ-radiation by targeting the nuclear factor-κB pathway. Mol Med Rep. 2015 Jul;12(1):609-14. doi: 10.3892/mmr.2015.3397. Epub 2015 Feb 27. PubMed PMID: 25738799.

6: Vo HT, Cho JY, Choi YE, Choi YS, Jeong YH. Kinetic study for the optimization of ginsenoside Rg3 production by heat treatment of ginsenoside Rb1. J Ginseng Res. 2015 Oct;39(4):304-13. doi: 10.1016/j.jgr.2015.02.003. Epub 2015 Mar 7. PubMed PMID: 26869822; PubMed Central PMCID: PMC4593791.

7: Lee SG, Kang YJ, Nam JO. Anti-Metastasis Effects of Ginsenoside Rg3 in B16F10 Cells. J Microbiol Biotechnol. 2015 Dec 28;25(12):1997-2006. doi: 10.4014/jmb.1506.06002. PubMed PMID: 26370799.

8: Zhang YH, Li HD, Li B, Jiang SD, Jiang LS. Ginsenoside Rg3 induces DNA damage in human osteosarcoma cells and reduces MNNG-induced DNA damage and apoptosis in normal human cells. Oncol Rep. 2014 Feb;31(2):919-25. doi: 10.3892/or.2013.2914. Epub 2013 Dec 11. PubMed PMID: 24337872.

9: Junmin S, Hongxiang L, Zhen L, Chao Y, Chaojie W. Ginsenoside Rg3 inhibits colon cancer cell migration by suppressing nuclear factor kappa B activity. J Tradit Chin Med. 2015 Aug;35(4):440-4. PubMed PMID: 26427115.

10: Kim SS, Jang HJ, Oh MY, Eom DW, Kang KS, Kim YJ, Lee JH, Ham JY, Choi SY, Wee YM, Kim YH, Han DJ. Ginsenoside Rg3 enhances islet cell function and attenuates apoptosis in mouse islets. Transplant Proc. 2014 May;46(4):1150-5. doi: 10.1016/j.transproceed.2013.12.028. PubMed PMID: 24815149.

11: Cho YS, Kim CH, Kim HN, Ha TS, Ahn HY. Ginsenoside Rg3 inhibits lipopolysaccharide-induced adhesion molecule expression in human umbilical vein endothelial cell and C57BL/6 mice. Pharmazie. 2014 Nov;69(11):818-22. PubMed PMID: 25985577.

12: Lee YJ, Lee S, Ho JN, Byun SS, Hong SK, Lee SE, Lee E. Synergistic antitumor effect of ginsenoside Rg3 and cisplatin in cisplatin resistant bladder tumor cell line. Oncol Rep. 2014 Nov;32(5):1803-8. doi: 10.3892/or.2014.3452. Epub 2014 Aug 29. PubMed PMID: 25175462.

13: Lim CJ, Choi WY, Jung HJ. Stereoselective skin anti-photoaging properties of ginsenoside Rg3 in UV-B-irradiated keratinocytes. Biol Pharm Bull. 2014;37(10):1583-90. Epub 2014 Jul 24. PubMed PMID: 25056231.

14: Joo EJ, Chun J, Ha YW, Ko HJ, Xu MY, Kim YS. Novel roles of ginsenoside Rg3 in apoptosis through downregulation of epidermal growth factor receptor. Chem Biol Interact. 2015 May 25;233:25-34. doi: 10.1016/j.cbi.2015.03.016. Epub 2015 Mar 27. PubMed PMID: 25824408.

15: Wu R, Ru Q, Chen L, Ma B, Li C. Stereospecificity of ginsenoside Rg3 in the promotion of cellular immunity in hepatoma H22-bearing mice. J Food Sci. 2014 Jul;79(7):H1430-5. doi: 10.1111/1750-3841.12518. PubMed PMID: 25041540.

16: Zhang F, Li M, Wu X, Hu Y, Cao Y, Wang X, Xiang S, Li H, Jiang L, Tan Z, Lu W, Weng H, Shu Y, Gong W, Wang X, Zhang Y, Shi W, Dong P, Gu J, Liu Y. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway. Drug Des Devel Ther. 2015 Aug 10;9:3969-87. doi: 10.2147/DDDT.S84527. eCollection 2015. PubMed PMID: 26309394; PubMed Central PMCID: PMC4539091.

17: Guo JQ, Zheng QH, Chen H, Chen L, Xu JB, Chen MY, Lu D, Wang ZH, Tong HF, Lin S. Ginsenoside Rg3 inhibition of vasculogenic mimicry in pancreatic cancer through downregulation of VE cadherin/EphA2/MMP9/MMP2 expression. Int J Oncol. 2014 Sep;45(3):1065-72. doi: 10.3892/ijo.2014.2500. Epub 2014 Jun 16. PubMed PMID: 24938458.

18: Yang R, Chen D, Li M, Miao F, Liu P, Tang Q. 20(s)-ginsenoside Rg3-loaded magnetic human serum albumin nanospheres applied to HeLa cervical cancer cells in vitro. Biomed Mater Eng. 2014;24(6):1991-8. doi: 10.3233/BME-141008. PubMed PMID: 25226895.

19: Yu X, Xu H, Hu M, Luan X, Wang K, Fu Y, Zhang D, Li J. Ginsenoside Rg3 bile salt-phosphatidylcholine-based mixed micelles: design, characterization, and evaluation. Chem Pharm Bull (Tokyo). 2015;63(5):361-8. doi: 10.1248/cpb.c15-00045. PubMed PMID: 25948329.

20: Wang J, Yu XF, Zhao JJ, Shi SM, Fu L, Sui DY. Ginsenoside Rg3 attenuated omethoate-induced lung injury in rats. Hum Exp Toxicol. 2016 Jun;35(6):677-84. doi: 10.1177/0960327115597984. Epub 2015 Aug 3. PubMed PMID: 26240163.